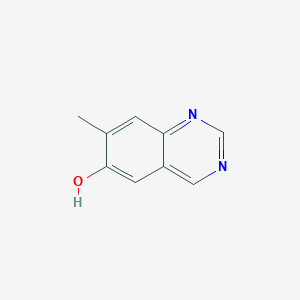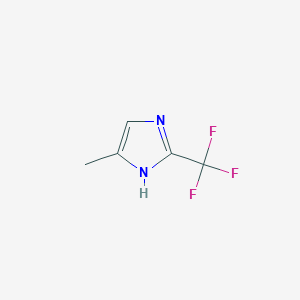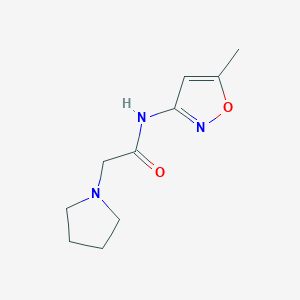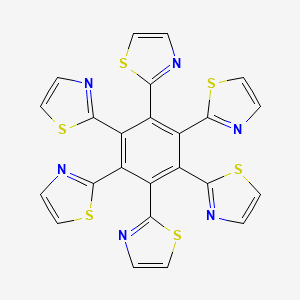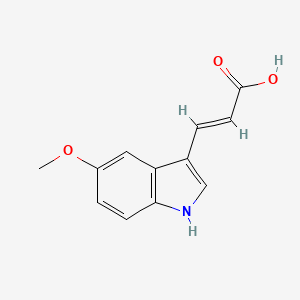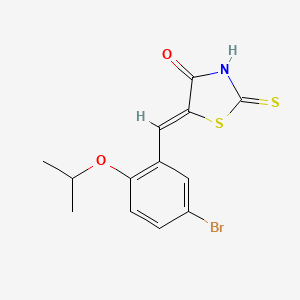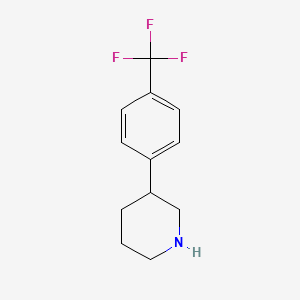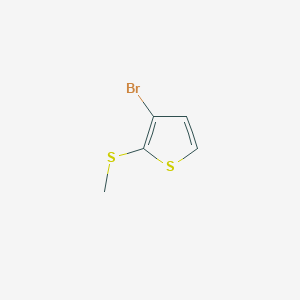![molecular formula C11H11BO3S B3277865 [5-(4-Methoxyphenyl)-2-thienyl]boronic acid CAS No. 666861-29-6](/img/structure/B3277865.png)
[5-(4-Methoxyphenyl)-2-thienyl]boronic acid
説明
4-Methoxyphenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It’s a phenylboronic acid used to investigate boron function in plants .
Synthesis Analysis
4-Methoxyphenylboronic acid is used in Suzuki-Miyaura cross-coupling reactions . It’s also used in Pd-catalyzed direct arylation . A highly effective synthesis using palladium-catalyzed arylation Suzuki-Miyaura cross-coupling in water has been reported .Molecular Structure Analysis
The molecular formula of 4-Methoxyphenylboronic acid is C7H9BO3 . Its molecular weight is 151.96 . The InChI Key is VOAAEKKFGLPLLU-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Methoxyphenylboronic acid is used in various chemical reactions. For instance, it’s used in Suzuki-Miyaura cross-coupling reactions , Pd-catalyzed direct arylation , and palladium-catalyzed stereoselective Heck-type reaction .Physical And Chemical Properties Analysis
4-Methoxyphenylboronic acid is a white to beige crystalline powder . It has a melting point of 208.0°C to 210.0°C . The compound is ≥95.0% pure .科学的研究の応用
Fluorescence Studies
[5-(4-Methoxyphenyl)-2-thienyl]boronic acid has been used in fluorescence studies. Research by Geethanjali et al. (2015) explored the fluorescence quenching of boronic acid derivatives, including 5-chloro-2-methoxyphenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, in various alcohols. They observed a negative deviation in the Stern–Volmer plots, suggesting different conformers of the solutes in the ground state and formation of intermolecular and intramolecular hydrogen bonding in alcohol environments (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
Chemical Synthesis and Characterization
The compound has been involved in the formation of cationic rhodium complexes with tetraarylpentaborates as reported by Nishihara et al. (2002). They described the reaction of (4-methoxyphenyl)boronic acid with an aryloxorhodium complex, leading to these new complexes (Nishihara, Nara, & Osakada, 2002).
Metal-Free Coupling
Daniel M. Allwood et al. (2014) presented a metal-free coupling method using aromatic moieties with saturated heterocyclic partners, involving aryl and heteroaromatic boronic acids including [5-(4-Methoxyphenyl)-2-thienyl]boronic acid. This provided a simple synthesis for a range of functionalized sp(2)-sp(3) linked bicyclic building blocks (Allwood, Blakemore, Brown, & Ley, 2014).
Novel Protecting Group Development
Yan et al. (2005) developed a new boronic acid protecting group, 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), showing that both protection and deprotection can be accomplished under mild conditions with quantitative conversions (Yan, Jin, & Wang, 2005).
Corrosion Inhibition Research
Fouda et al. (2020) explored methoxy-substituted phenylthienyl benzamidines, including derivatives of [5-(4-Methoxyphenyl)-2-thienyl]boronic acid, as corrosion inhibitors for carbon steel in hydrochloric acid medium. They demonstrated the efficiency of these compounds in reducing corrosion (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).
Safety and Hazards
4-Methoxyphenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .
特性
IUPAC Name |
[5-(4-methoxyphenyl)thiophen-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3S/c1-15-9-4-2-8(3-5-9)10-6-7-11(16-10)12(13)14/h2-7,13-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPOYJYVUXSENR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C2=CC=C(C=C2)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





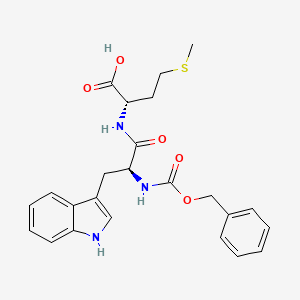
![Thieno[3,2-d][1,3]thiazol-2-amine](/img/structure/B3277823.png)

